4-Iodo-1,6-naphthyridine
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Overview
Description
4-Iodo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are nitrogen-containing heterocycles that are structurally similar to naphthalene but with nitrogen atoms replacing some of the carbon atoms in the ring system. The presence of iodine at the 4-position of the 1,6-naphthyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,6-naphthyridine typically involves halogenation reactions. One common method is the iodination of 1,6-naphthyridine using iodine and an oxidizing agent such as potassium iodate (KIO3) or sodium hypochlorite (NaOCl). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the substitution of the hydrogen atom at the 4-position with an iodine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,6-naphthyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl or aryl halides, Grignard reagents, and organolithium compounds are commonly used.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions, with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-Iodo-1,6-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1,6-naphthyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at the 1 and 5 positions.
1,8-Naphthyridine: This isomer has nitrogen atoms at the 1 and 8 positions and is known for its use in the synthesis of pharmaceuticals and coordination compounds.
4-Chloro-1,6-naphthyridine: Similar to 4-Iodo-1,6-naphthyridine but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C8H5IN2 |
---|---|
Molecular Weight |
256.04 g/mol |
IUPAC Name |
4-iodo-1,6-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H |
InChI Key |
NHUOVSNJHQJIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1I |
Origin of Product |
United States |
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